![molecular formula C14H15FN4S B1437880 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione CAS No. 1204298-00-9](/img/structure/B1437880.png)
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione
Vue d'ensemble
Description
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a thione group, making it a versatile scaffold for drug design and development.
Mécanisme D'action
Target of Action
The compound 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione primarily targets Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function . This could potentially have various molecular and cellular effects, depending on the specific roles of ENTs in different cell types and physiological contexts.
Analyse Biochimique
Biochemical Properties
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound interacts with ENTs, specifically ENT1 and ENT2, by binding to their active sites and inhibiting their function. This inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . The presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting nucleoside transport, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nucleoside transport can lead to altered adenosine levels, impacting signaling pathways that regulate inflammation, cell proliferation, and apoptosis . Additionally, the compound has been shown to reduce cell viability in certain cell lines, indicating its potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly ENTs. The compound binds to the active sites of ENT1 and ENT2, leading to their inhibition. This binding is facilitated by the presence of the fluorophenyl group, which enhances the compound’s affinity for the transporters . The inhibition of ENTs by this compound results in decreased nucleoside uptake, which can subsequently affect various cellular processes, including gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function have been noted. For example, prolonged exposure to the compound can lead to sustained inhibition of nucleoside transport, resulting in long-term alterations in cellular metabolism and gene expression . Additionally, the compound’s irreversible inhibition of ENTs suggests that its effects may persist even after its removal from the experimental environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it can induce toxic effects, including reduced cell viability and potential organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on ENTs . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . Its inhibition of ENTs affects the availability of nucleosides for nucleotide synthesis, which can impact various metabolic processes, including DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with ENTs plays a key role in its cellular localization and accumulation . Additionally, its distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with ENTs and other cellular components. The compound is localized to cellular membranes where ENTs are present, facilitating its inhibitory effects on nucleoside transport . Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the thione group, forming a corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Applications De Recherche Scientifique
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a thione group.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another related compound with a triazine ring instead of a pyrimidine ring.
Uniqueness
6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione is unique due to its specific combination of a fluorophenyl group, piperazine ring, and pyrimidine-thione structure. This unique arrangement allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .
Propriétés
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c15-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJFXVAAONWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


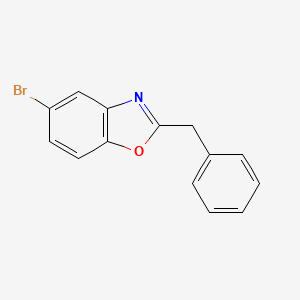
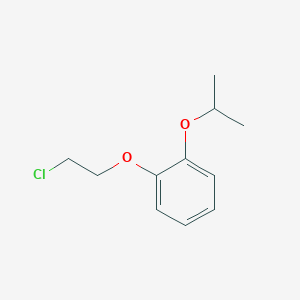
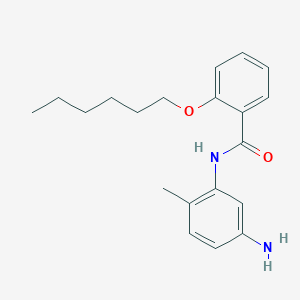
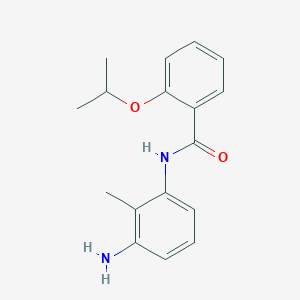
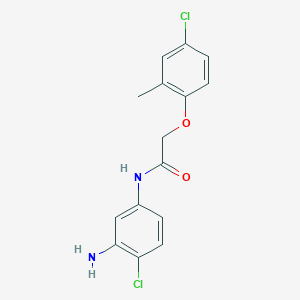
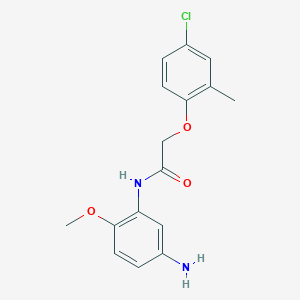
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)
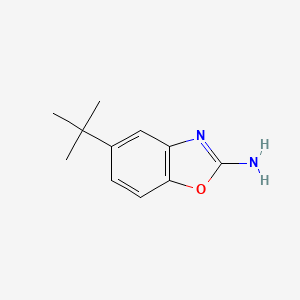
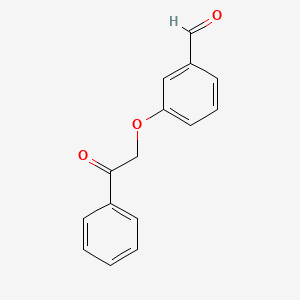
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)
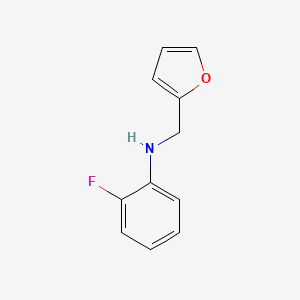
![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
